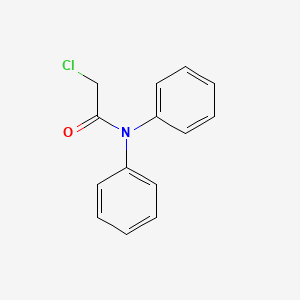

2-Chloro-N,N-diphenylacetamide

Übersicht

Beschreibung

2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is a solid substance with a melting point between 119 - 121°C .

Synthesis Analysis

The synthesis of this compound involves the reaction of diphenylamine with chloroacetylchloride in toluene . The reaction mixture is refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a chloroacetyl group attached to a diphenylamine . The InChI code for this compound is 1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 119 - 121°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 441.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Chloro-N,N-diphenylacetamide derivatives have been synthesized and explored for their potential antimicrobial properties. For example, Kumar and Mishra (2015) synthesized novel diphenylamine derivatives, demonstrating significant antibacterial and antifungal activities. This suggests that compounds derived from this compound could be potent antimicrobial agents (Kumar & Mishra, 2015).

Analgesic Activity

Research by Kumar, Kumar, and Mishra (2019) has shown that certain this compound derivatives possess significant analgesic properties. These compounds were synthesized and evaluated using molecular docking studies on COX-1 and COX-2 enzymes, and in-vivo analgesic activity using the hot plate model. The findings suggest potential therapeutic applications for pain management (Kumar, Kumar, & Mishra, 2019).

Anticonvulsant Properties

Nikalje, Ghodke, and Girbane (2012) have synthesized novel N1-substituted-N2,N2-diphenyl oxalamides and 2-substituted amino-N,N-diphenylacetamides, demonstrating anticonvulsant activity. This research indicates the potential of this compound derivatives in the development of new anticonvulsant drugs (Nikalje, Ghodke, & Girbane, 2012).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, including this compound structure, was synthesized and evaluated for its effectiveness in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).

Anti-inflammatory Activity

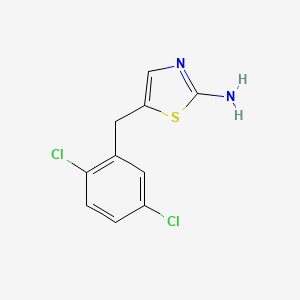

Further research by Kumar and Mishra (2020) on new diphenylamine derivatives, including 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide, showed potential for treating pain and inflammation. These findings suggest that this compound derivatives could be developed into effective anti-inflammatory drugs (Kumar & Mishra, 2020).

Safety and Hazards

Wirkmechanismus

- 2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO. It is synthesized through multistep reactions and has been investigated for its biological activity .

- The primary targets of this compound are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in prostaglandin synthesis, which is associated with pain, inflammation, and other physiological processes .

- Prostaglandins are lipid mediators involved in various physiological responses, including inflammation, pain, and fever. Inhibition of COX enzymes leads to decreased prostaglandin synthesis, resulting in analgesic and anti-inflammatory effects .

- These properties impact bioavailability , determining how much of the compound reaches its target sites .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2-chloro-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXINIGTYIHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279514 | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5428-43-3 | |

| Record name | 5428-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 2-Chloro-N,N-diphenylacetamide?

A1: this compound serves as a crucial starting material for synthesizing diverse organic compounds, including those with potential pharmacological activities. Its structure, featuring a chloroacetyl group linked to a diphenylamine moiety, allows for various chemical modifications. [, , ] For instance, the chlorine atom can be readily substituted by various nucleophiles, such as amines or thiols, enabling the introduction of diverse substituents and the creation of libraries of compounds with varying properties. [, ]

Q2: What are the key structural features of this compound revealed by spectroscopic analysis?

A2: The crystal structure of this compound has been determined by X-ray crystallography, revealing key structural information. [] The molecule adopts a non-planar conformation, with the central acetamide plane forming dihedral angles of 76.0 (2) and 64.0 (2)° with the two phenyl rings. Additionally, the phenyl rings themselves are twisted relative to each other, forming a dihedral angle of 71.8 (2)°. [] These structural details are essential for understanding the molecule's reactivity and its interactions with other molecules.

Q3: How is this compound utilized in the development of potential analgesic agents?

A3: this compound plays a vital role as a precursor in synthesizing novel compounds with potential analgesic properties. [] Researchers have successfully synthesized a series of this compound derivatives by conjugating the parent compound with various benzaldehydes. [] These derivatives were then subjected to in vivo analgesic activity evaluations using the hot plate model and in silico molecular docking studies targeting cyclooxygenase (COX) enzymes, known to be involved in pain and inflammation pathways. [] This research highlights the potential of modifying this compound to develop new analgesic agents.

Q4: How does modifying the structure of this compound derivatives impact their potential analgesic activity?

A4: The study exploring the analgesic potential of this compound derivatives demonstrated that introducing specific structural modifications significantly influences the compounds' biological activity. [] For example, one derivative, N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2), exhibited promising analgesic effects comparable to the standard drug diclofenac sodium in the hot plate model. [] This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the desired pharmacological properties of compounds derived from this compound. Further research exploring diverse structural modifications is crucial to fully understand the SAR and develop more potent and selective analgesic agents based on this scaffold.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)